Benzyl 3-(1-aminocyclopropyl)piperidine-1-carboxylate
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Overview
Description
Benzyl 3-(1-aminocyclopropyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C16H22N2O2 and a molecular weight of 274.36 g/mol . This compound is known for its unique structure, which includes a piperidine ring, a cyclopropyl group, and a benzyl ester. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(1-aminocyclopropyl)piperidine-1-carboxylate typically involves the reaction of 3-(1-aminocyclopropyl)piperidine with benzyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(1-aminocyclopropyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are the substituted amides or thioesters.
Scientific Research Applications
Benzyl 3-(1-aminocyclopropyl)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 3-(1-aminocyclopropyl)piperidine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Benzyl 3-(1-aminocyclopropyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-(1-aminocyclopropyl)piperidine-1-carboxylate: Similar structure but with a tert-butyl ester group instead of a benzyl ester.
Piperidine derivatives: These compounds share the piperidine ring structure and are widely used in pharmaceuticals and chemical research
The uniqueness of this compound lies in its combination of a piperidine ring, a cyclopropyl group, and a benzyl ester, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H22N2O2 |
---|---|
Molecular Weight |
274.36 g/mol |
IUPAC Name |
benzyl 3-(1-aminocyclopropyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H22N2O2/c17-16(8-9-16)14-7-4-10-18(11-14)15(19)20-12-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12,17H2 |
InChI Key |
XRBSIXRPCJLBOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C3(CC3)N |
Origin of Product |
United States |
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